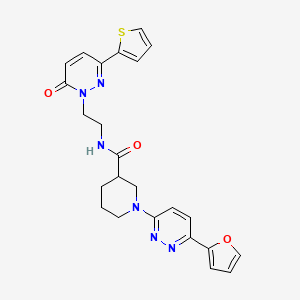

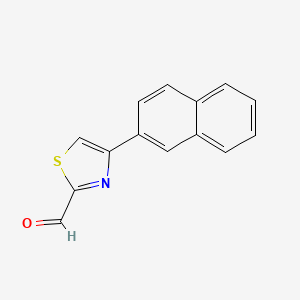

4-(2-Naphthyl)-1,3-thiazole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Naphthyl)-1,3-thiazole-2-carbaldehyde” is a complex organic compound. It contains a naphthyl group, which is a group of atoms derived from naphthalene . Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8 . It also contains a thiazole group, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring.

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of the naphthyl and thiazole groups. Naphthol has an electron-rich aromatic framework with multiple reactive sites , which allows it to participate in various organic reactions .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, naphthol-based compounds are known to participate in a variety of organic reactions . For example, the SN2 reaction of 2-naphthol with butyl p-toluenesulfonate yields a solid product .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 2-naphthol has a molecular formula of C10H8O and a melting point of 122 °C .科学的研究の応用

Multicomponent Reactions and Molecular Diversity

Multicomponent reactions utilizing malononitrile and aldehydes, in the presence of organocatalysts like imidazole, offer access to a diverse array of functionalized molecules. Such methodologies enable the synthesis of 2-amino-4H-chromenes, dienes, and 2-amino pyridines, highlighting the potential for generating structurally diverse molecules with potential biological applications (Khan et al., 2014). This research underlines the versatility of reactions involving naphthyl-aldehyde derivatives in creating compounds with significant biological interest.

Naphthofuran Derivatives and Biological Evaluation

The synthesis and biological evaluation of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus provide insight into the chemical reactivity of naphthyl-aldehyde compounds. These derivatives have shown promising effects against both Gram-positive and negative bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (El-Wahab et al., 2011). The research emphasizes the biological relevance of compounds synthesized from naphthyl-aldehyde derivatives.

Catalyst Development for Ketone Reduction

Research on the development of catalysts for ketone reduction using naphthylamine derivatives underscores the significance of naphthyl-based compounds in catalysis. Such studies contribute to the advancement of organic synthesis, providing efficient methods for reducing ketones to alcohols, which are crucial intermediates in pharmaceutical and fine chemical manufacturing (Facchetti et al., 2016). This demonstrates the potential applications of naphthyl-aldehyde derivatives in catalytic processes.

Antimicrobial Activity of Pyrazole Derivatives

The synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and their subsequent antimicrobial screening reveal the antimicrobial potential of naphthyl-containing compounds. Certain derivatives exhibited significant antifungal activity, highlighting the utility of naphthyl-aldehyde derivatives in developing new antimicrobial agents (Goel et al., 2014).

Size-Selective Catalysis

Studies on size-selective Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites demonstrate the importance of structural design in catalysis. Such frameworks can facilitate reactions of aldehydes, including naphthyl-aldehydes, to produce cyanosilylated products efficiently, showcasing the potential of naphthyl-aldehyde derivatives in catalyzed synthetic processes (Horike et al., 2008).

Safety and Hazards

将来の方向性

The future directions for research on “4-(2-Naphthyl)-1,3-thiazole-2-carbaldehyde” would likely involve further exploration of its synthesis and potential applications. Naphthol-based compounds are valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis , and there is considerable interest in developing efficient synthetic strategies for producing these compounds .

作用機序

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with various biological targets . These targets can include enzymes, receptors, and biochemical pathways that contribute to the compound’s diverse biological activities .

Mode of Action

It’s known that thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The compound’s interaction with its targets can lead to changes in the physiological system, resetting it differently .

Biochemical Pathways

Thiazole derivatives have been found to influence various biochemical pathways . These pathways can lead to diverse downstream effects, contributing to the compound’s wide range of biological activities .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

特性

IUPAC Name |

4-naphthalen-2-yl-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS/c16-8-14-15-13(9-17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHIFWGDBKTJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-5-ylmethanamine](/img/structure/B2822106.png)

![6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2822113.png)

![1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2822114.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide](/img/structure/B2822117.png)

![4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2822118.png)

![5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2822119.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2822122.png)